

# Initial Toxicity Screening of Sophoraflavanone I: A Technical Guide and Data Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for **Sophoraflavanone I** (CAS Number: 136997-69-8) is not readily available in the public domain.[1][2] This guide provides a comprehensive overview of the initial toxicity screening methodologies and presents available data for related substances, including extracts from the Sophora genus and the closely related compound Sophoraflavanone G. This information is intended to serve as a reference and guide for designing a toxicological evaluation of **Sophoraflavanone I**, and should not be interpreted as direct data for the compound itself.

### **Executive Summary**

**Sophoraflavanone I** is a natural compound isolated from the roots of plants in the Sophora genus.[1] As with any novel compound intended for therapeutic use, a thorough toxicological assessment is a critical first step in the drug development process. This document outlines the typical experimental protocols for initial toxicity screening and collates the available toxicological data on related materials to provide a foundational understanding for future studies. The presented data focuses on in vivo acute and subchronic toxicity of Sophora extracts and in vitro cytotoxicity of Sophoraflavanone G.

### In Vivo Toxicity of Sophora Extracts

Studies on flavonoid-rich extracts from Sophora flavescens and Sophorae radix provide a general overview of the potential in vivo toxicity profile of compounds derived from this genus.



# Data Summary: Acute and Subchronic Toxicity of Sophora Extracts



| Test<br>Substance                                                | Animal<br>Model                                 | Study Type                             | Dosing and<br>Administrat<br>ion                                            | Key<br>Findings                                                                                                                                   | Reference    |
|------------------------------------------------------------------|-------------------------------------------------|----------------------------------------|-----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Flavonoid-<br>rich extract of<br>Sophora<br>flavescens<br>(SFEA) | Kunming<br>(KM) Mice                            | Acute Oral<br>Toxicity                 | Single oral<br>dose of 9.0<br>g/kg                                          | Oral LD50 > 9.0 g/kg; No mortality or clinical signs of toxicity observed.[3] [4][5][6]                                                           | [3][4][5][6] |
| Flavonoid-<br>rich extract of<br>Sophora<br>flavescens<br>(SFEA) | Sprague-<br>Dawley (SD)<br>Rats                 | 13-Week<br>Subchronic<br>Oral Toxicity | Oral<br>administratio<br>n of 40, 80,<br>400, 800, and<br>1200<br>mg/kg/day | No-<br>Observed-<br>Adverse-<br>Effect-Level<br>(NOAEL) ><br>1200 mg/kg.<br>[3][4][5][6]                                                          | [3][4][5][6] |
| Sophorae<br>radix (SR)<br>Extract                                | Rats                                            | 13-Week<br>Subchronic<br>Oral Toxicity | Oral<br>administratio<br>n of 429 or<br>1500<br>mg/kg/day                   | Dose-related changes in body weight; increased liver weight and serum ALP and ALT; potential for anemia.  NOAEL considered to be 10 mg/kg/day.[7] | [7]          |
| Sophora<br>flavescens<br>(SR) Extracts                           | Spontaneousl<br>y<br>Hypertensive<br>Rats (SHR) | Acute Oral<br>Toxicity                 | Single oral<br>doses of 500,<br>1000, and<br>2000 mg/kg                     | No significant signs of toxicity observed at                                                                                                      | [8]          |



and WKY the tested doses.[8]

## Experimental Protocol: Acute Oral Toxicity Study (Upand-Down Procedure)

This protocol is a generalized representation based on common toxicological testing guidelines.

- Test System: Young adult, healthy, nulliparous, and non-pregnant female rats are typically used.
- Housing: Animals are housed in standard cages with controlled temperature, humidity, and a
   12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- Dose Administration: The test substance is administered orally by gavage. A limit test at a
  dose of 2000 mg/kg or 5000 mg/kg is often performed first.
- Procedure:
  - A single animal is dosed at the starting dose level.
  - The animal is observed for signs of toxicity and mortality over 48 hours.
  - If the animal survives, the next animal is dosed at a higher level.
  - If the animal dies, the next animal is dosed at a lower level.
  - This sequential dosing continues until the stopping criteria are met.
- Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
   Observations are conducted for at least 14 days.
- Endpoint: The LD50 is calculated from the results of the sequential dosing.

### Data Summary: Genotoxicity of Sophorae Radix Extract



| Test System | Assay                          | Results                               | Conclusion                                       | Reference |
|-------------|--------------------------------|---------------------------------------|--------------------------------------------------|-----------|
| In vitro    | Chromosome<br>Aberration Assay | Showed<br>clastogenic<br>potential    | May be<br>considered a<br>weak clastogen.<br>[7] | [7]       |
| In vivo     | Micronucleus<br>Test           | No significant micronucleus induction | Not genotoxic in<br>this in vivo<br>model.[7]    | [7]       |

# **Experimental Protocol: In Vitro Chromosome Aberration Assay**

- Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary CHO) is cultured in appropriate media and conditions.
- Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.
- Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and treated with a hypotonic solution.
- Slide Preparation: Cells are fixed, dropped onto microscope slides, and stained (e.g., with Giemsa).
- Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Data Interpretation: The frequency of aberrant cells is calculated and compared to negative and positive controls to determine clastogenic potential.

# In Vitro Cytotoxicity of Sophoraflavanone G (Comparative Case Study)

Sophoraflavanone G is a well-studied flavonoid from the Sophora genus. Its cytotoxicity has been evaluated in various cancer cell lines.



**Data Summary: In Vitro Cytotoxicity of** 

Sophoraflavanone G

| Cell Line  | Cell Type                              | Assay | Cytotoxicity Metric (Concentration )                                          | Reference |
|------------|----------------------------------------|-------|-------------------------------------------------------------------------------|-----------|
| HL-60      | Human Myeloid<br>Leukemia              | MTT   | IC50: 12.5 μM                                                                 | [9]       |
| HepG2      | Human<br>Hepatocellular<br>Carcinoma   | MTT   | IC50: 13.3 μM                                                                 | [9]       |
| MDA-MB-231 | Human Breast<br>Cancer                 | MTT   | Dose-dependent<br>decrease in cell<br>viability                               | [10]      |
| KG-1a      | Acute Myeloid<br>Leukemia              | MTT   | Dose-dependent suppression of proliferation                                   | [11][12]  |
| EoL-1      | Eosinophilic<br>Leukemia               | MTT   | Dose-dependent suppression of proliferation                                   | [11][12]  |
| NHGF       | Normal Human<br>Gingival<br>Fibroblast | MTT   | No cytotoxic<br>effect at<br>antimicrobial<br>concentrations<br>(0.5-4 µg/ml) | [13]      |

### **Experimental Protocol: MTT Cell Viability Assay**

- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2.0 × 10<sup>5</sup> cells/mL) and allowed to adhere overnight.[11]
- Compound Treatment: The test compound (e.g., Sophoraflavanone G) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Cells are



incubated for a specified period (e.g., 48 hours).[11]

- MTT Addition: After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; e.g., 5 mg/mL) is added to each well.
   The plate is incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals.[11]
- Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualization of Methodologies and Pathways Experimental Workflow: In Vitro Cytotoxicity Screening





Click to download full resolution via product page

Caption: Workflow for MTT-based in vitro cytotoxicity assay.



# Signaling Pathway: Sophoraflavanone G-Induced Apoptosis

Based on studies in human leukemia and breast cancer cells, Sophoraflavanone G appears to induce apoptosis through the intrinsic (mitochondrial) pathway.[10][14][15]





Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway induced by Sophoraflavanone G.

### **Signaling Pathway: MAPK Involvement**

Sophoraflavanone G has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[10][14][15]



Click to download full resolution via product page

Caption: Inhibition of the MAPK signaling pathway by Sophoraflavanone G.

#### **Conclusion and Future Directions**

This technical guide highlights the critical absence of initial toxicity data for **Sophoraflavanone**I. While data from Sophora extracts suggest a relatively low acute toxicity profile in vivo, subchronic studies indicate potential for hepatotoxicity with some extracts.[3][7] Furthermore, the in vitro data for Sophoraflavanone G demonstrates significant cytotoxic activity against various cancer cell lines, mediated through the induction of apoptosis and modulation of key signaling pathways.[9][10][14]



For the progression of **Sophoraflavanone I** in any drug development pipeline, it is imperative that a full suite of initial toxicity studies be conducted. This should include:

- In vitro cytotoxicity screening against a panel of cancer and non-cancer cell lines to determine its therapeutic index.
- Genotoxicity assessment through assays such as the Ames test, chromosome aberration, and in vivo micronucleus tests.
- Acute oral toxicity studies in two rodent species to determine the LD50 and identify signs of immediate toxicity.

The methodologies and comparative data presented in this guide provide a robust framework for initiating such a toxicological evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bocsci.com [bocsci.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity and subchronic toxicity of Sophorae radix in rats: hepatotoxic and genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on Overactive Bladder and Acute Toxicity of the Extracts of Sophora flavescens Aiton [yakhak.org]
- 9. caymanchem.com [caymanchem.com]



- 10. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- To cite this document: BenchChem. [Initial Toxicity Screening of Sophoraflavanone I: A
  Technical Guide and Data Review]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15624020#initial-toxicity-screening-of-sophoraflavanone-i]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





